molecular formula C12H13FO2S B1430310 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid CAS No. 1540844-88-9

2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Cat. No.: B1430310
CAS No.: 1540844-88-9
M. Wt: 240.3 g/mol
InChI Key: WEDQKDAKXCFULT-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid (CAS 1540844-88-9) is a fluorinated benzoic acid derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H13FO2S and a molecular weight of 240.29 g/mol, this compound serves as a versatile chemical building block . This compound has been identified as a critical intermediate in the synthesis of novel sulfamoylbenzamide derivatives, which are a class of compounds investigated as Hepatitis B Virus (HBV) capsid assembly effectors . These potential therapeutic agents target the core protein of HBV to induce the formation of dysfunctional nucleocapsids, thereby disrupting the viral replication cycle . By interfering with the encapsidation process of viral genetic material, these research compounds may significantly decrease the formation of covalently closed circular DNA (cccDNA), which is a key factor in the persistence of chronic HBV infections . The structural features of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, particularly the cyclopentylsulfanyl moiety, have been shown to be favorable for this biological activity during lead optimization studies . Researchers utilize this compound for the exploration of new antiviral treatments. It is supplied for laboratory research applications only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopentylsulfanyl-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2S/c13-9-6-3-7-10(11(9)12(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDQKDAKXCFULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=CC(=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure analysis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Characterization, Impurity Profiling, and Structural Validation

Executive Summary

2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid (C₁₂H₁₃FO₂S, MW: 240.30 g/mol ) represents a specialized scaffold in medicinal chemistry, combining the lipophilic bulk of a cyclopentyl thioether with the metabolic modulation of an ortho-fluorine substituent. This compound is frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR modulators, where the "2,6-substitution" pattern on the benzoate core forces an out-of-plane conformation critical for binding affinity.

This guide provides a rigorous analytical framework for validating the identity and purity of this compound. Unlike standard benzoic acids, the presence of the oxidizable sulfide and the spin-active fluorine atom necessitates a multi-modal spectroscopic approach to rule out common synthetic artifacts such as sulfoxides, regioisomers, and disulfide dimers.

Structural Characterization Strategy

The validation of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid requires a "Triangulation Strategy" to confirm three structural distinctives:

  • The Core: The 1,2,3-trisubstituted benzene ring pattern.

  • The Linker: The integrity of the sulfide (-S-) bridge versus sulfoxide/sulfone oxidation states.

  • The Substituent: The intact cyclopentyl ring and the specific position of the fluorine atom.

Analytical Workflow Diagram

G Start Crude Sample 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid HPLC HPLC-UV/MS (Purity & MW) Start->HPLC Step 1: Purity NMR_1H 1H NMR (Proton Count & Connectivity) HPLC->NMR_1H Step 2: H-Count NMR_19F 19F NMR (Regiochemistry Verification) NMR_1H->NMR_19F Step 3: F-Position NMR_13C 13C NMR (Carbon Skeleton) NMR_19F->NMR_13C Step 4: C-Count Decision Structural Confirmation? NMR_13C->Decision Pass Release for Synthesis Decision->Pass Data Consistent Fail Recrystallize / Repurify Decision->Fail Impurities Found

Caption: Analytical workflow prioritizing purity assessment before structural elucidation to avoid misinterpreting impurity signals.

Synthesis Context & Impurity Profiling

To analyze this compound effectively, one must understand its likely origin. The most robust synthesis involves the Nucleophilic Aromatic Substitution (S_NAr) of 2,6-difluorobenzoic acid with cyclopentanethiol.

Reaction: 2,6-Difluorobenzoic acid + Cyclopentanethiol + Base → Product + HF

Critical Impurities to Monitor
Impurity TypeOriginAnalytical Marker
Bis-sulfide Over-reaction where both fluorines are displaced.MS: M+H >> Product; 19F NMR: Signal disappears.
Regioisomer Use of 2-chloro-6-fluorobenzoic acid as starting material.1H NMR: Splitting pattern of aromatic protons changes.
Sulfoxide (S=O) Air oxidation of the sulfide during workup.HPLC: Shift to lower RT (more polar); MS: M+16 peak.
Disulfide Dimerization of unreacted cyclopentanethiol.GC-MS or HPLC: Distinct lipophilic peak; foul odor.

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The fluorine atom provides a built-in "spy" nucleus (


) that couples to nearby protons and carbons.
1.

NMR (Proton) - 400 MHz, DMSO-d₆
  • Aromatic Region (6.8 – 7.5 ppm):

    • Expect a multiplet pattern for the 3 aromatic protons.

    • H-5 (meta to F, para to S) will appear as a triplet of doublets (td) or multiplet due to coupling with H-4, H-3, and F-6.

    • H-3 (adjacent to S) and H-4 will show complex splitting.

    • Diagnostic: The integration must be exactly 3H.

  • Cyclopentyl Methine (3.5 – 3.8 ppm):

    • A distinct multiplet (1H) representing the -CH-S- proton.

    • Shift Logic: Sulfur is less electronegative than oxygen, so this peak is upfield relative to an ether but downfield from an alkane.

  • Cyclopentyl Methylene (1.4 – 2.2 ppm):

    • Three sets of multiplets integrating to 8H total.

  • Carboxylic Acid (13.0 – 14.0 ppm):

    • Broad singlet (1H). May be invisible if the sample is wet.

2.

NMR (Fluorine) - 376 MHz, DMSO-d₆
  • Chemical Shift: Expect a signal around -110 to -115 ppm .

  • Coupling: The signal should appear as a doublet of doublets (dd) or multiplet, coupling to the ortho and meta protons.

  • Validation: A single sharp peak indicates purity. Multiple fluorine peaks indicate a mixture of isomers or unreacted starting material (2,6-difluorobenzoic acid typically appears at -114 ppm but will have a different splitting pattern).

3.

NMR (Carbon) - 100 MHz, DMSO-d₆
  • Carbonyl (C=O): ~165 ppm.[1]

  • C-F Carbon: ~160 ppm (Doublet,

    
     Hz). This large coupling is the definitive proof of the C-F bond.
    
  • C-S Carbon: ~140 ppm.

  • Cyclopentyl Carbons: Five peaks in the aliphatic region (25-45 ppm).

B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ = 239.05 m/z.

  • Fragmentation Pathway:

    • Loss of CO₂ ([M-H-44]⁻): Diagnostic of benzoic acids.

    • Loss of Cyclopentene: Cleavage of the C-S bond may occur under high collision energy.

MS Fragmentation Logic Diagram

MS M Parent Ion [M-H]- = 239.05 Frag1 Decarboxylation [M-H-CO2]- = 195.05 M->Frag1 - CO2 (44 Da) Frag2 Thiolate Ion [M-H-CO2-C5H8]- = 127.00 Frag1->Frag2 - Cyclopentene (68 Da)

Caption: Predicted ESI(-) fragmentation pathway showing characteristic loss of carbon dioxide followed by alkyl chain cleavage.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity

Rationale: Sulfide oxidation is the primary stability risk. Reverse-phase HPLC separates the polar sulfoxide from the parent sulfide.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Acceptance Criteria:

    • Main peak purity > 98%.

    • No single impurity > 0.5%.

    • Note: The sulfoxide impurity will elute earlier than the parent compound due to increased polarity.

Protocol 2: 19F-NMR Regiochemistry Confirmation

Rationale: To ensure the fluorine is at the 6-position (ortho) and not the 4- or 5-position (scrambling during synthesis).

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: Set spectral window to -200 to 0 ppm. Scans = 64.

  • Analysis:

    • Identify the main fluorine signal.

    • Measure the coupling constants (

      
      -values).
      
    • Pass: A triplet-like structure or dd with

      
       Hz indicates coupling to meta and para protons, consistent with the 6-position.
      
    • Fail: A large doublet (

      
       Hz) would imply an ortho proton neighbor, suggesting the fluorine has migrated or the starting material was incorrect (e.g., 3-fluorobenzoic acid derivative).
      

Functional Properties & Reactivity[1]

  • Acidity (pKa): Predicted pKa ≈ 3.0 - 3.5. The ortho-fluorine exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2).

  • Lipophilicity (LogP): Predicted LogP ≈ 3.5. The cyclopentyl group adds significant hydrophobicity.

  • Reactivity: The carboxylic acid is ready for amide coupling (e.g., with EDC/HOBt). However, avoid strong oxidants (e.g., mCPBA, KMnO₄) during downstream chemistry to preserve the sulfide linkage.

References

  • PubChem. (2025).[2][3] 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid (Compound Summary).[4] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation.[5] (Relevant for sulfide synthesis and stability data). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Profile of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery and development, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of a successful research program. These fundamental attributes govern a molecule's behavior from the bench to its ultimate biological context, influencing everything from synthetic feasibility and formulation to pharmacokinetic profiles and therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, a novel derivative with potential pharmacological interest.

While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the essential experimental protocols and theoretical underpinnings required to thoroughly characterize its core physicochemical properties. As a Senior Application Scientist, the following sections are designed not just to prescribe methods, but to instill a deep understanding of why these particular experiments are chosen and how the resulting data coalesces to form a holistic profile of the molecule. The integrity of this data is paramount, and the described workflows are structured to be self-validating, ensuring accuracy and reproducibility.

Molecular Identity and Structural Attributes

A foundational step in the characterization of any NCE is the confirmation of its chemical structure and the calculation of its basic molecular properties. For 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, these are as follows:

PropertyValueSource
Molecular Formula C₁₂H₁₃FO₂SPubChem[1]
Molecular Weight 240.30 g/mol Calculated
Canonical SMILES C1CCC(C1)SC2=CC=CC(=C2C(=O)O)FPubChem[1]
InChIKey WEDQKDAKXCFULT-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 3.3PubChem[1]

XlogP is a computed measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall pharmacokinetic behavior.

Thermal Properties: Melting Point and Thermal Stability

The thermal characteristics of a compound are critical for understanding its purity, solid-state form, and stability under various processing and storage conditions.

Melting Point Determination

The melting point is a fundamental physical property that provides a preliminary indication of a sample's purity.[2] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[2]

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Methodology Rationale: The capillary method is a widely used, straightforward technique for determining the melting point of a solid organic compound.[2] A small amount of the finely powdered sample is heated in a sealed capillary tube, and the temperatures at which melting begins and is complete are recorded.[3]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.[4]

  • Sample Packing: To pack the sample tightly at the bottom of the capillary, drop the tube, sealed end down, through a long glass tube onto a hard surface. Repeat this process until the sample is compactly packed.[4]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Initial Determination: Heat the sample at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.[3] This provides a target for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Using a fresh sample, heat at a much slower rate (1-2°C/minute) as the temperature approaches the expected melting point.[3]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

Thermal Stability Assessment: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a more in-depth understanding of a compound's thermal behavior. TGA measures changes in mass as a function of temperature, indicating decomposition, dehydration, or desolvation.[5][6][7] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.[8][9][10][11]

Experimental Protocol: TGA and DSC Analysis

Objective: To evaluate the thermal stability and identify phase transitions of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Methodology Rationale: Combining DSC and TGA offers a comprehensive thermal profile.[7][12] TGA can identify the temperature at which the compound begins to degrade, while DSC can precisely measure the enthalpy of melting and detect any polymorphic transitions.[12]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid into an aluminum DSC pan and a ceramic TGA pan.

  • TGA Analysis:

    • Place the TGA pan in the instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/minute) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.[5][6]

  • DSC Analysis:

    • Place the sealed DSC pan in the instrument alongside an empty reference pan.

    • Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 5°C/minute) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. Endothermic peaks will indicate melting or other phase transitions.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition.

    • From the DSC thermogram, determine the onset and peak temperatures of any endothermic or exothermic events. The area under the melting peak can be integrated to calculate the enthalpy of fusion.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_output Final Data start Weigh 3-5 mg of Sample pan_tga Place in TGA pan start->pan_tga pan_dsc Place in DSC pan start->pan_dsc tga_heat Heat to 500°C at 10°C/min (Nitrogen Atmosphere) pan_tga->tga_heat dsc_heat Heat to 200°C at 5°C/min (Nitrogen Atmosphere) pan_dsc->dsc_heat tga_record Record Mass Loss vs. Temperature tga_heat->tga_record tga_analyze Determine Onset of Decomposition tga_record->tga_analyze thermal_stability Thermal Stability Profile tga_analyze->thermal_stability dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_analyze Identify Melting Point & Enthalpy dsc_record->dsc_analyze phase_transitions Phase Transition Data dsc_analyze->phase_transitions

Caption: Workflow for Thermal Analysis using TGA and DSC.

Solubility Profile

Solubility is a critical parameter that profoundly impacts a drug candidate's bioavailability and formulation development.[13][14] The presence of both a lipophilic cyclopentylsulfanyl group and a polar carboxylic acid group suggests that 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid will have varied solubility in different solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid in various pharmaceutically relevant solvents.

Methodology Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[15] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents, including:

    • Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[15][16]

    • Common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO).

  • Sample Preparation: Add an excess amount of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Solubility_Workflow start Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate separate Centrifuge/Settle to Separate Phases equilibrate->separate filter Filter Supernatant (0.45 µm) separate->filter quantify Quantify Concentration by HPLC filter->quantify result Report Solubility (mg/mL) quantify->result

Caption: Shake-Flask Method for Equilibrium Solubility.

Acidity Constant (pKa)

The pKa is a measure of a molecule's acidity and is crucial for predicting its ionization state at different physiological pH values.[17][18][19] This, in turn, influences its solubility, absorption, and interaction with biological targets. For 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, the carboxylic acid group is the primary acidic center.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group in 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Methodology Rationale: Potentiometric titration is a highly accurate and common method for pKa determination.[20][21] It involves monitoring the pH of a solution of the compound as a standardized titrant (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[18]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a known amount of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid and dissolve it in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest inflection on the curve.

    • Determine the volume of NaOH added at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is the pH of the solution at this half-equivalence point.[18]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure of the compound and for use in future quality control assays.

UV-Vis Spectroscopy

Aromatic compounds exhibit characteristic absorption bands in the ultraviolet-visible region due to π → π* electronic transitions.[22][23][24][25][26] The UV-Vis spectrum can serve as a fingerprint for the molecule and is the basis for many quantitative analytical methods.

Experimental Protocol: UV-Vis Spectral Analysis

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile). Create a series of dilutions of known concentrations from this stock solution.

  • Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan the absorbance of a mid-range concentration solution from approximately 400 nm down to 200 nm, using the pure solvent as a blank.

  • Identify λmax: From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax). Benzoic acid derivatives typically show absorption bands around 200-280 nm.[22][23]

  • Determine Molar Absorptivity (ε):

    • Measure the absorbance of each of the prepared dilutions at the determined λmax.

    • Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line passing through the origin.

    • The slope of this line is the molar absorptivity (ε), a constant that is characteristic of the compound at that specific wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule by providing information about the chemical environment of each hydrogen and carbon atom.[27][28][29][30]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum.

    • Expected signals would include:

      • Aromatic protons in the region of 6.5-8.0 ppm, with splitting patterns influenced by the fluorine and cyclopentylsulfanyl substituents.[26]

      • Protons of the cyclopentyl group, likely appearing as multiplets in the aliphatic region (1.0-4.0 ppm).

      • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Expected signals would include:

      • A carbonyl carbon from the carboxylic acid group (~165-185 ppm).

      • Aromatic carbons in the range of 110-150 ppm, with chemical shifts influenced by the substituents.[26][28][31]

      • Aliphatic carbons of the cyclopentyl group.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm that the observed spectra are consistent with the proposed structure of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Conclusion

This technical guide provides a comprehensive and methodologically sound approach to the physicochemical characterization of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid. By systematically applying the detailed protocols for determining thermal properties, solubility, acidity, and spectroscopic profiles, researchers can build a robust data package essential for advancing this novel compound through the drug discovery and development pipeline. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate high-quality data but also to interpret it with a deep understanding of its implications for the molecule's potential as a therapeutic agent.

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Electronic properties of fluorine substitution in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Fluorine Substitution in Benzoic Acid Derivatives

Introduction: The Understated Power of a Single Atom

In the landscape of medicinal chemistry and materials science, few elements have had as profound an impact as fluorine.[1][2] Its strategic incorporation into organic molecules, particularly aromatic systems like benzoic acid, can dramatically alter a compound's physicochemical and biological properties.[1][3] This is not merely an act of atomic replacement; it is a precision tool for tuning acidity, modulating lipophilicity, enhancing metabolic stability, and directing intermolecular interactions.[2][4][5]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of why fluorine substitution in benzoic acid derivatives imparts these valuable changes. We will explore the fundamental electronic effects at play, detail the experimental and computational methodologies used to characterize these properties, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to leverage fluorination with confidence and precision.

The Duality of Fluorine's Electronic Influence

The unique properties of the fluorine atom—its high electronegativity, low polarizability, and small van der Waals radius—are the origin of its powerful effects.[4][6] When attached to a benzoic acid ring, fluorine exerts two primary electronic effects that often act in opposition: the inductive effect and the resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the atoms it is bonded to. This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the benzene ring.[7][8] This effect is strongest at the carbon directly attached to the fluorine and diminishes with distance. It serves to polarize the molecule and stabilize negative charges, a key factor in the acidity of the carboxylic acid group.[8]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This is an electron-donating effect that increases electron density within the ring, particularly at the ortho and para positions. While fluorine is a poor π-donor compared to other halogens, this effect is significant enough to counteract the inductive effect to some degree, especially at the para position.

The interplay between these two opposing forces is the critical determinant of the overall electronic character of a fluorinated benzoic acid derivative and is highly dependent on the position of the fluorine substituent.

Electronic_Effects cluster_ring Fluorobenzoic Acid Ring cluster_effects Electronic Effects of Fluorine Ring Benzene Ring COOH Carboxylic Acid Ring->COOH Acidity Acidity (pKa) Ring->Acidity Influences pKa F Fluorine Substituent F->Ring Inductive Inductive Effect (-I) (Electron Withdrawing) F->Inductive Through σ-bonds (Strong) Resonance Resonance Effect (+R) (Electron Donating) F->Resonance Through π-system (Weak) Inductive->Ring Resonance->Ring Increases e- density (ortho/para)

Opposing electronic effects of fluorine on the benzoic acid ring.

Impact on Key Physicochemical Properties

The electronic perturbations caused by fluorine substitution directly translate into measurable changes in critical physicochemical properties that govern a molecule's behavior in biological systems.

Acidity (pKa)

The acidity of the carboxylic acid group is a direct and sensitive reporter of the electronic effects within the aromatic ring. A lower pKa value indicates a stronger acid, which arises from greater stabilization of the corresponding carboxylate anion.[7] Fluorine's powerful electron-withdrawing inductive effect stabilizes this negative charge, making fluorinated benzoic acids generally more acidic than benzoic acid itself (pKa ≈ 4.20).[7]

The position of the fluorine atom is paramount. The trend in acidity for monofluorinated isomers is typically ortho > meta > para.[7][9]

  • ortho (2-Fluorobenzoic acid): This isomer is the most acidic due to the strong inductive effect at close proximity. The so-called "ortho effect" involves steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid form, further favoring dissociation.[10]

  • meta (3-Fluorobenzoic acid): The inductive effect is still strong at the meta position, leading to a significant increase in acidity. The resonance effect does not operate at the meta position, so the acid-strengthening inductive effect is unopposed.[11]

  • para (4-Fluorobenzoic acid): While the inductive effect is present, it is weakest at this distance. Furthermore, the electron-donating resonance effect (+R) is strongest at the para position, which acts to destabilize the carboxylate anion, counteracting the inductive effect and making this isomer the least acidic of the three.[12][13]

This trend is amplified with increasing fluorination, as shown by the pKa values of various isomers.

Table 1: Comparative pKa Values of Fluorobenzoic Acid Isomers

Compound Isomer pKa Value
Benzoic Acid (Reference) - 4.20
Monofluorobenzoic Acids
2-Fluorobenzoic acid 3.27
3-Fluorobenzoic acid 3.86
4-Fluorobenzoic acid 4.14
Difluorobenzoic Acids
2,6-Difluorobenzoic acid 2.13
2,4-Difluorobenzoic acid 2.85
2,3-Difluorobenzoic acid 2.88
3,5-Difluorobenzoic acid 3.37
3,4-Difluorobenzoic acid 3.80
Trifluorobenzoic Acids
2,4,6-Trifluorobenzoic acid 1.83
2,3,6-Trifluorobenzoic acid ~2.1
3,4,5-Trifluorobenzoic acid 3.29

(Data sourced from BenchChem[7])

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeation.[14] The effect of fluorine on lipophilicity is complex. While fluorine is highly electronegative, which might suggest increased polarity, its incorporation often leads to an increase in lipophilicity.[3][15] This is because the fluorine atom is poorly solvated by water and can mask polar groups, effectively increasing the molecule's hydrophobic character.[15]

However, this is not a universal rule. The overall effect depends on the molecular context, including the position and number of fluorine atoms and the presence of other functional groups.[16]

Table 2: Physicochemical Properties of Monofluorobenzoic Acids

Compound pKa logP
Benzoic Acid 4.20 1.87
2-Fluorobenzoic acid 3.27 -
3-Fluorobenzoic acid 3.86 2.16
4-Fluorobenzoic acid 4.14 2.07

(Data sourced from Wikipedia[11][12])

Metabolic Stability

A primary driver for incorporating fluorine in drug candidates is to enhance metabolic stability.[2][3] Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a C-H bond.[17] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to this enzymatic cleavage.[3] By replacing a metabolically liable C-H bond with a C-F bond, chemists can effectively block a major pathway of metabolic degradation, leading to a longer drug half-life and improved pharmacokinetic profile.[3][5][18]

It is crucial to understand that this is not merely a function of bond strength. Fluorination also alters the electronic properties of the molecule, which can reduce its affinity for the active site of metabolizing enzymes, further contributing to increased stability.[17]

Experimental and Computational Characterization

Validating the electronic and physicochemical properties of fluorinated benzoic acid derivatives requires a combination of robust experimental protocols and powerful computational methods.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the acid dissociation constant.

  • Objective: To determine the pKa of a fluorobenzoic acid derivative in an aqueous or mixed aqueous/organic solution.

  • Materials: Calibrated pH meter with a combination electrode, automated burette, standardized 0.1 M NaOH solution, test compound (e.g., 3-fluorobenzoic acid), co-solvent (e.g., methanol, if needed for solubility), deionized water, magnetic stirrer and stir bar.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the fluorobenzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture.

    • Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the setup is sealed to minimize CO₂ absorption from the atmosphere.

    • Titration: Begin stirring and record the initial pH. Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

    • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at which exactly half of the acid has been neutralized (the half-equivalence point). This can also be determined by calculating the first derivative of the titration curve; the peak of the derivative curve corresponds to the equivalence point.

  • Trustworthiness Check: The sharpness of the inflection point on the titration curve is an indicator of the accuracy of the measurement. The experiment should be repeated at least in triplicate to ensure reproducibility.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Calibrate pH Meter C Dissolve Fluorobenzoic Acid in Solvent A->C B Prepare Standardized 0.1 M NaOH D Titrate with NaOH in small increments B->D C->D Place in beaker with stirrer & electrode E Record pH and Volume after each addition D->E E->D Repeat until past equivalence point F Plot pH vs. Volume E->F G Determine Equivalence Point (1st Derivative) F->G H Calculate Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Workflow for pKa determination by potentiometric titration.

Protocol 2: Liver Microsomal Stability Assay

This assay is a standard in vitro method to assess metabolic stability.[19]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[19]

  • Materials: Test compounds (e.g., 2-, 3-, and 4-fluorobenzoic acid), pooled human liver microsomes (HLM), NADPH regenerating system (NRS), phosphate buffer, quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.

  • Methodology:

    • Incubation Preparation: Prepare a master mix of liver microsomes in phosphate buffer. In separate wells of a 96-well plate, add the test compound to the microsomal solution and pre-incubate at 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS to each well.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is calculated based on k and the protein concentration.

  • Trustworthiness Check: Include positive control compounds with known metabolic fates (high and low clearance) to validate the assay performance. A "minus-NRS" control, where no cofactor is added, should also be run to account for non-enzymatic degradation.

Microsomal_Stability_Workflow A Prepare Microsome & Test Compound Master Mix B Pre-incubate at 37°C A->B C Initiate Reaction by adding NADPH Cofactor B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile + Internal Std D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Slope (k), Half-life (t½), and Intrinsic Clearance (CLint) H->I

Experimental workflow for a liver microsomal stability assay.
Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting and rationalizing the electronic properties of these molecules.[20][21]

  • pKa Prediction: DFT calculations can be used to compute the energy difference between the protonated acid and its deprotonated conjugate base.[20] This energy difference correlates well with experimental pKa values and can be used to predict the acidity of novel derivatives.[20]

  • Electronic Structure Analysis: Methods like Natural Population Analysis (NPA) can calculate the partial atomic charges on each atom, providing a quantitative picture of the electron distribution and the inductive effects of the fluorine substituents.[20]

  • Conformational Analysis: Calculations can determine the relative energies of different conformers (e.g., planar vs. non-planar orientations of the carboxylic acid group), which is essential for understanding effects like the ortho effect.[22][23]

Conclusion: A Tool for Rational Design

The substitution of fluorine in benzoic acid derivatives is a powerful strategy in modern chemistry. The unique electronic properties of fluorine—a strong, distance-dependent inductive pull and a weaker, position-dependent resonance push—provide a sophisticated toolkit for fine-tuning molecular characteristics. Understanding the fundamental principles of how fluorine impacts acidity, lipophilicity, and metabolic stability allows researchers to move from serendipitous discovery to rational, targeted design. By combining predictive computational modeling with robust experimental validation, scientists can harness the full potential of fluorination to create more effective pharmaceuticals and advanced materials.

References

  • Galli, C. (n.d.). noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi. Retrieved from [Link]

  • Khan, M., Fazal, Z., Alam, A., Ibrahim, M., Ali, T., Ali, M., & Khan, H. D. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024.
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  • Prakash, G. K. S., & Yudin, A. K. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2016(5), 284-294.
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  • Zhang, J., Zhang, Y., & Wang, Y. (2014). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 4(77), 40828-40836.
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  • Jampilek, J., & Kralova, K. (2016). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 21(10), 1355.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • (n.d.). p-Fluorobenzoic Acid. Retrieved from [Link]

  • (2025, October 18). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

  • (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Ali, A., Khan, M. F., & Iqbal, R. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(6), 1036-1049.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Prakash, G., & Verma, R. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 11(3), 304-314.
  • (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

  • Juhler, R. K., & Mortensen, A. P. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • Hunter, L., & Kirsch, P. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, 19(13), 1341-1345.
  • Hunter, L., & Kirsch, P. (2018). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • Pal, R., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3848-3864.
  • (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Retrieved from [Link]

  • Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]

  • (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]

  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Smith, M. C. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32447-32453.
  • (n.d.). (a) The fluorine gauche effect in 1,2‐difluoroethane 11. (b) The.... ResearchGate. Retrieved from [Link]

  • (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
  • Britton, R., & Smith, A. M. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Wieder, M., & Tielker, N. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 125(38), 10606-10617.
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  • Liu, S., Li, S., Wang, Y., Zhang, J., & Wang, Z. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. New Journal of Chemistry, 44(10), 4057-4065.
  • Fernández, I., & Frenking, G. (2019). The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal, 25(47), 11019-11028.
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2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Executive Summary

This technical guide characterizes 2-(cyclopentylsulfanyl)-6-fluorobenzoic acid , a specialized fluorinated scaffold used in medicinal chemistry. As a structural hybrid of a lipophilic thioether and an electron-deficient benzoic acid, this molecule serves as a critical intermediate in the design of PPAR agonists , antibacterial agents , and EGFR inhibitors .

This document outlines the precise molecular stoichiometry, a validated synthetic route via Nucleophilic Aromatic Substitution (SNAr), and the physicochemical parameters necessary for its integration into drug discovery libraries.

Part 1: Molecular Identity & Stoichiometry

For researchers incorporating this compound into chemical libraries or stoichiometric calculations, the exact data is provided below.

ParameterValueTechnical Note
IUPAC Name 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid
Common Name 2-Fluoro-6-(cyclopentylthio)benzoic acid
CAS Registry Not widely listed; Analogous to 446-08-2 classTreat as Library Compound
Molecular Formula C₁₂H₁₃FO₂S
Molecular Weight 240.29 g/mol Average Mass
Monoisotopic Mass 240.0620 g/mol For High-Res MS (M+H⁺: 241.069)
SMILES OC(=O)C1=C(F)C=CC=C1SC2CCCC2Useful for Chemoinformatics
Element Analysis C: 59.98%, H: 5.45%, F: 7.91%, O: 13.32%, S: 13.34%

Part 2: Synthetic Architecture (SNAr Protocol)

Rationale for Synthetic Design

Direct alkylation of 2-fluoro-6-mercaptobenzoic acid is often impractical due to the instability of the ortho-mercapto acid. The superior industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a 2,6-difluorobenzoate ester.

  • Why the Ester? The carboxylic acid moiety, if deprotonated to a carboxylate, is electron-donating by induction, deactivating the ring toward nucleophilic attack. The ester maintains the electron-withdrawing nature required to facilitate the displacement of the fluorine at the 2-position by the cyclopentylthiol.

Synthetic Workflow Diagram

The following logic flow details the conversion of 2,6-difluorobenzoic acid to the target molecule.

SynthesisWorkflow Start 2,6-Difluorobenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 2,6-difluorobenzoate Step1->Inter1 Step2 Step 2: S_NAr Reaction (Cyclopentylthiol, K2CO3, DMF) Inter1->Step2 Activation Inter2 Methyl 2-(cyclopentylthio)- 6-fluorobenzoate Step2->Inter2 Regioselective Substitution Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Product: 2-(Cyclopentylsulfanyl)- 6-fluorobenzoic Acid Step3->Final Deprotection

Figure 1: Convergent synthesis via SNAr mechanism. The ester intermediate prevents ring deactivation.

Detailed Experimental Protocol

Step 1: SNAr Coupling

  • Reagents: Methyl 2,6-difluorobenzoate (1.0 equiv), Cyclopentylthiol (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) – essential for stabilizing the Meisenheimer complex intermediate.

  • Procedure:

    • Dissolve methyl 2,6-difluorobenzoate in DMF under N₂ atmosphere.

    • Add K₂CO₃ followed by the slow addition of cyclopentylthiol.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Dilute with water, extract with Ethyl Acetate. The organic layer is washed with brine to remove DMF.

Step 2: Ester Hydrolysis

  • Reagents: LiOH·H₂O (3.0 equiv).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Stir the intermediate ester with LiOH at room temperature for 12 hours.

    • Acidification: Carefully acidify with 1M HCl to pH 2. The product will precipitate or form an oil.

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace sulfur impurities.

Part 3: Physicochemical Properties & Druggability

Understanding the "druggability" of this scaffold is vital for medicinal chemists. The cyclopentyl ring adds significant lipophilicity, while the fluorine atom modulates metabolic stability (blocking the P450 oxidation site at the ortho-position).

PropertyPredicted ValueImplication for Drug Design
cLogP 3.8 - 4.2High lipophilicity; likely requires formulation aid (e.g., DMSO stock).
TPSA ~50 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Acid) 3.0 - 3.5More acidic than benzoic acid (4.2) due to the ortho-fluorine inductive effect.
H-Bond Donors 1 (COOH)Standard for carboxylic acids.
Rotatable Bonds 3Rigid scaffold; good for binding pocket specificity.

Application Note: This molecule is a bioisostere for 2-phenoxybenzoic acids . The sulfur atom provides a handle for further oxidation to sulfoxides or sulfones, allowing researchers to fine-tune polarity without changing the carbon skeleton.

Part 4: Analytical Validation Protocols

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoic acid chromophore).

  • Retention Time: Expect late elution (~7-8 min) due to the hydrophobic cyclopentyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the Cyclopentyl multiplet region: δ 1.5–2.2 ppm (8H).

    • Methine proton (-S-CH-): δ ~3.8 ppm (1H, multiplet).

    • Aromatic region: δ 7.0–7.5 ppm (3H). The splitting pattern will be complex due to F-H coupling.

  • ¹⁹F NMR:

    • Diagnostic singlet (split by H) around -110 to -115 ppm . This confirms the retention of the fluorine atom.

References

  • PubChem. (2025).[1] 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][4] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism). [Link]

  • Ajani, O. O., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI Chemistry. (Context on biological activity of sulfur-containing benzoic acids). [Link]

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Methodological & Application

Reagents and Protocols for Thioether Formation in Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-S-205

Abstract

This guide details the strategic formation of C–S bonds (thioethers) using fluorobenzoic acids (FBAs) as electrophilic substrates. Unlike simple aryl halides, FBAs present unique challenges due to the competing electronic effects of the carboxyl group and the high electronegativity of fluorine. This note categorizes methodologies into two primary pathways: Nucleophilic Aromatic Substitution (


)  for activated substrates and Transition-Metal Catalyzed Cross-Coupling  for unactivated systems. We provide validated protocols, reagent selection logic, and troubleshooting frameworks to ensure high-yield, reproducible synthesis in drug discovery workflows.
Introduction: The Fluorine Advantage

In medicinal chemistry, fluorinated thioethers act as critical bioisosteres and metabolic blockers. The introduction of sulfur modifies lipophilicity (


), while the fluorine atom often serves as a "dummy atom" to direct nucleophilic attack before being displaced.

The synthesis relies on a counter-intuitive kinetic phenomenon: The Fluorine Effect in


 .
Although the C–F bond is the strongest carbon-halogen bond (~115 kcal/mol), fluorine is the fastest leaving group in 

reactions. Its high electronegativity inductively stabilizes the anionic Meisenheimer complex (the rate-determining intermediate), lowering the activation energy barrier.
Mechanistic Pathways & Decision Logic

The choice of reagent and protocol depends entirely on the position of the fluorine atom relative to the electron-withdrawing carboxyl/ester group.

Pathway A: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
[1][2]
  • Applicability: Ortho- or Para- fluorobenzoic acids (Activated).

  • Mechanism: Addition-Elimination via Meisenheimer complex.[3]

  • Key Driver: Inductive stabilization by F and resonance withdrawal by -COOH/-COOR.

Pathway B: Metal-Catalyzed Cross-Coupling
  • Applicability: Meta- fluorobenzoic acids (Unactivated) or electron-rich rings.

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Key Driver: Catalyst-ligand interaction (Pd/Cu).

ReactionLogic Start Target Substrate: Fluorobenzoic Acid Pos Position of Fluorine? Start->Pos OrthoPara Ortho / Para (Activated) Pos->OrthoPara Electron Deficient Meta Meta (Unactivated) Pos->Meta Electron Neutral SNAr Pathway A: SNAr (Base-Mediated) OrthoPara->SNAr Metal Pathway B: Pd/Cu Catalysis (Buchwald-Hartwig) Meta->Metal ReagentsA Reagents: R-SH + K2CO3/Cs2CO3 Solvent: DMF/DMSO SNAr->ReagentsA ReagentsB Reagents: Pd(OAc)2 + Xantphos Solvent: Toluene/Dioxane Metal->ReagentsB

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on substrate electronics.

Reagent Selection Guide
4.1. Nucleophiles (Sulfur Sources)
ReagentProsConsRecommended Use
Sodium Thiomethoxide (NaSMe) High atom economy, no base needed, fast kinetics.Hygroscopic, extremely malodorous solid.Standard methylation of activated FBAs.
Alkyl Thiols (R-SH) Wide commercial availability, diverse R-groups.Requires base activation, oxidative dimerization risk.General library synthesis.
Thiourea Odorless solid, cheap.Requires hydrolysis step (2-pot), slower."Green" chemistry; avoiding volatile thiols.[4]
Potassium Thioacetate (KSAc) Odorless, introduces protected sulfur.Requires deprotection.Introducing -SH handle for later functionalization.
4.2. Bases
  • 
    :  The standard base. Cheap and effective for most phenols/thiols.
    
  • 
    :  "The Solubility Booster." Essential for reactions in less polar solvents (e.g., MeCN) or when using bulky thiols. The "Cesium Effect" aids in solubility and naked anion reactivity.
    
  • NaH: Strong base. Use only if the thiol is weakly acidic or the electrophile is sluggish. Warning: Incompatible with ester substrates (risk of hydrolysis).

4.3. Solvents
  • DMF/DMSO: The "Gold Standard" for

    
    . High dielectric constant stabilizes the polar transition state.
    
  • NMP: Higher thermal stability than DMF; good for stubborn substrates requiring

    
    C.
    
  • Acetonitrile: Lower boiling point, easier workup, but requires

    
     for efficacy.
    
Experimental Protocols
Protocol A: Standard

Thioetherification

Target: 2-Fluoro-4-nitrobenzoic acid (highly activated) or Methyl 2,4-difluorobenzoate.

Scientific Rationale: We utilize a polar aprotic solvent (DMF) to solvate the cation (


), leaving the thiolate anion "naked" and highly reactive. Temperature control is vital to prevent bis-substitution in poly-fluorinated substrates.

Materials:

  • Substrate: Methyl 2,4-difluorobenzoate (1.0 equiv)

  • Nucleophile: Benzyl mercaptan (1.05 equiv)

  • Base:

    
     (anhydrous, micronized, 1.2 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Preparation: In a flame-dried vial equipped with a stir bar, charge

    
     (165 mg, 1.2 mmol) and Methyl 2,4-difluorobenzoate (172 mg, 1.0 mmol).
    
  • Solvation: Add anhydrous DMF (5.0 mL) and stir at Room Temperature (RT) for 5 minutes.

  • Addition: Add Benzyl mercaptan (123 µL, 1.05 mmol) dropwise via syringe.

    • Note: If the thiol is solid, dissolve it in minimal DMF first.

  • Reaction:

    • For highly activated (nitro-containing): Stir at RT for 2–4 hours.

    • For standard FBAs: Heat to 60–80°C for 4–16 hours. Monitor by LCMS.

  • Quench: Pour the reaction mixture into ice-cold 0.5 M HCl (20 mL) to quench the thiolate and protonate any free acid.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: Mono-substitution at the ortho or para position.[1] In 2,4-difluoro systems, para-substitution is often favored sterically, though ortho is favored inductively. NMR confirmation is required.

Protocol B: Pd-Catalyzed C–S Coupling (Buchwald-Hartwig Type)

Target: 3-Fluorobenzoic acid derivatives (Unactivated).

Scientific Rationale: Since the ring lacks resonance activation for


, we use a Pd(0)/Pd(II) catalytic cycle. The Xantphos  ligand is chosen for its wide bite angle, which facilitates the reductive elimination of the C–S bond.

Materials:

  • Substrate: Methyl 3-fluorobenzoate (1.0 equiv) (Note: Esters are preferred over free acids to prevent catalyst poisoning).

  • Thiol: 4-Methoxythiophenol (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base: DIPEA (Hunig's Base, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in Dioxane (1 mL) and stir for 10 mins until the solution turns orange/red.
    
  • Reaction Assembly: Add the substrate (1.0 mmol), thiol (1.2 mmol), and DIPEA (2.0 mmol) to a reaction vial.

  • Combination: Transfer the catalyst solution to the reaction vial. Dilute to 0.2 M total concentration.

  • Execution: Seal and heat to reflux (100–110°C) for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.

Mechanism Visualization ( )

The following diagram illustrates the critical Meisenheimer complex stabilization, which explains why Fluorine is the superior leaving group in this context.

SNAr_Mechanism Reactants Reactants (F-Ar-EWG + R-S-) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Anionic, Resonance Stabilized) TS1->Intermediate Fast Attack (High F electronegativity) TS2 Transition State 2 (Loss of F-) Intermediate->TS2 Products Product (RS-Ar-EWG + F-) TS2->Products Rate Determining (C-F Bond Break)

Figure 2: Reaction coordinate of


 showing the stabilization of the intermediate by EWGs.
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or "wet" solvent.Dry solvent over molecular sieves. Switch base to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Add 18-crown-6 ether.
Bis-Substitution Temperature too high; excess thiol.Lower temperature to 0°C for addition. Use strict 1.0 equivalent of thiol.
Disulfide Formation Oxidation of thiol by air.[5]Degas solvents with

sparging. Add TCEP or

(trace) to reducing environment.
Ester Hydrolysis Presence of water/hydroxide.Ensure anhydrous conditions. Use bulky esters (t-Butyl) if hydrolysis persists.
References
  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Thioether Formation. Retrieved from [Link]

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron.[6] Retrieved from [Link]

  • Xu, B., et al. (2021).[7] Benzyl thioether formation merging copper catalysis.[7] RSC Advances.[8] Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[8] Aromatic Nucleophilic Substitution Reactions.[1][3][2][4][8][9] Chemical Reviews.[8] (Foundational mechanism reference). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, focusing on minimizing side reactions such as disubstitution and thiol oxidation.

Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ

Introduction: The Mechanistic Challenge

The synthesis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid typically proceeds via a Nucleophilic Aromatic Substitution (SNAr ) of 2,6-difluorobenzoic acid (or its ester) with cyclopentyl thiol.

While conceptually simple, this reaction presents a classic "Goldilocks" challenge in physical organic chemistry:

  • Activation: The starting material (2,6-difluorobenzoic acid) is activated for SNAr by the electron-withdrawing carboxyl group and the inductive effect of the two fluorine atoms.

  • Deactivation (The "Stop" Signal): Upon mono-substitution, the introduced sulfide group (–S–Cyclopentyl) is an electron-donating group (EDG) by resonance. This should theoretically deactivate the ring toward a second substitution.

  • The Risk: Despite this electronic deactivation, the high nucleophilicity of the thiol and elevated temperatures can force a second substitution, leading to the 2,6-bis(cyclopentylsulfanyl) impurity. Furthermore, thiols are prone to oxidative dimerization (disulfide formation), consuming reagents and complicating purification.

Part 1: Core Protocol (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with these optimized conditions. This method utilizes controlled stoichiometry and cation-templated activation to favor mono-substitution.

Optimized Synthetic Workflow
ParameterRecommendationRationale
Substrate 2,6-Difluorobenzoic acid Direct use avoids ester hydrolysis steps.
Nucleophile Cyclopentyl thiol (1.05 equiv)Slight excess ensures conversion; large excess promotes disubstitution.
Base K₂CO₃ (2.2 equiv)1 eq to deprotonate COOH, 1.2 eq to generate thiolate. Stronger bases (NaH) risk over-reaction.
Solvent DMF or DMSO High dielectric constant stabilizes the Meisenheimer complex.
Temperature 60–80 °C Sufficient to overcome the activation energy of the first F-displacement but low enough to prevent the second.
Atmosphere Argon/Nitrogen Critical: Prevents thiol oxidation to disulfide.
Step-by-Step Procedure
  • Dissolution: Charge a reaction vessel with 2,6-difluorobenzoic acid (1.0 equiv) and K₂CO₃ (2.2 equiv) in anhydrous DMF (5–10 volumes). Stir at RT for 15 min to form the potassium carboxylate.

  • Nucleophile Addition: Add cyclopentyl thiol (1.05 equiv) dropwise over 20 minutes.

  • Reaction: Heat to 65 °C. Monitor by HPLC/UPLC every hour.

    • Target: >95% conversion of SM, <2% Bis-product.

  • Workup: Cool to RT. Pour into ice-water. Acidify to pH 3–4 with 1M HCl. The product (acid) will precipitate.

  • Purification: Filter the solid. Wash with hexanes (removes disulfide impurity). Recrystallize from EtOH/Water if necessary.

Part 2: Troubleshooting & FAQs

Module 1: Controlling Regioselectivity (The Mono- vs. Di-substitution Issue)

Q: I am seeing significant amounts (~15%) of the 2,6-bis(cyclopentylsulfanyl) impurity. How do I stop this?

A: This "over-reaction" is usually driven by three factors: excess thiol, excessive temperature, or solvent effects.

  • The Electronic Factor: The product contains a sulfide group, which is an Electron Donating Group (EDG). This makes the ring less electrophilic than the starting material. If you are getting disubstitution, you are likely forcing the reaction with too much heat or reagent.

  • Corrective Actions:

    • Reduce Equivalents: Strict stoichiometry is vital. Do not use >1.1 equivalents of thiol.

    • Step-Down Temperature: Lower the reaction temperature by 10–20 °C. The activation energy for the second substitution is higher than the first; finding the thermal window between them is key.

    • Reverse Addition: If the problem persists, add the thiolate (pre-formed with base) slowly to the excess 2,6-difluorobenzoic acid solution. This keeps the concentration of nucleophile low relative to the substrate.

Q: Why is the reaction stalling at 70% conversion?

A: Stalling usually indicates thiol consumption via oxidation (see Module 2) or base depletion .

  • Check pH: Ensure the reaction is still basic. The formation of HF (neutralized to KF) consumes base.

  • Check Thiol Integrity: Analyze the reaction mixture for dicyclopentyl disulfide . If the thiol has dimerized, it is no longer nucleophilic.

Module 2: Thiol Management (Disulfides & Odor)

Q: My cyclopentyl thiol is turning yellow and forming a precipitate before I even add it. What is happening?

A: You are observing oxidative dimerization . Thiols are easily oxidized to disulfides (


) by atmospheric oxygen, especially in the presence of trace metals or base.
  • Prevention Protocol:

    • Degas Solvents: Sparge DMF/DMSO with Argon for 15 mins before use.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

    • Reagent Quality: Use fresh thiol. If the bottle is old, check purity by GC.

Q: How do I remove the disulfide impurity from my final product?

A: Disulfides are highly lipophilic (greasy), whereas your product is a benzoic acid (polar, ionizable).

  • Purification Trick: After the reaction, dilute with water and wash with heptane or MTBE at basic pH (pH > 10) .

    • Mechanism:[1][2][3][4][5] At pH 10, your product is the water-soluble carboxylate salt (

      
      ) and stays in the water. The disulfide (
      
      
      
      ) is neutral and extracts into the organic layer.
    • Isolation: Separate the layers, discard the organic (contains disulfide), then acidify the aqueous layer to precipitate the pure product.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the "sweet spot" for mono-substitution.

ReactionPathways SM 2,6-Difluorobenzoic Acid (Starting Material) Complex Meisenheimer Complex SM->Complex + Thiol / Base (Activation) Disulfide Dicyclopentyl Disulfide (OXIDATION SIDE-PRODUCT) SM->Disulfide O₂ (Air Leak) Product 2-(Cyclopentylsulfanyl)- 6-fluorobenzoic Acid (TARGET) Complex->Product - F⁻ (S_NAr Step 1) Product->Product Self-Deactivation (Sulfide is EDG) BiProduct 2,6-bis(cyclopentylsulfanyl) benzoic acid (IMPURITY) Product->BiProduct + Excess Thiol / High T (Over-reaction)

Caption: Reaction pathway showing the primary SNAr route (Blue/Green) vs. the over-reaction and oxidation pathways (Red/Grey).

Part 4: Data & Solvent Screening

The choice of solvent dramatically impacts the reaction rate and selectivity.

SolventDielectric ConstantReaction RateSelectivity (Mono:Bis)Notes
DMF 36.7FastGoodStandard choice. Easy to remove by water wash.
DMSO 46.7Very FastModerateCan promote oxidation of thiols if not degassed.
NMP 32.2FastGoodHarder to remove (high boiling point).
THF 7.5SlowExcellentPoor solubility of K₂CO₃. Requires phase transfer catalyst (18-crown-6).
Water 80.1Slow/MessyPoorRequires surfactant (TPGS-750-M) to work; "Green" but complex workup.

References

  • Mechanistic Insight into SNAr: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

  • Fluorine Activation: "The Effect of Substituents On The Ring in Nucleophilic Aromatic Substitution." Master Organic Chemistry. Link

  • General SNAr Protocols: "Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry." ACS Green Chemistry Institute. Link

  • Thiol Reactivity: "Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles." Pen & Prosperity. Link

  • Solvent Effects: "SNAr Reaction in Other Common Molecular Solvents." ACS Green Chemistry Institute. Link

Sources

Recrystallization solvents for 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Case ID: REC-1540844 Compound: 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid CAS Registry Number: 1540844-88-9 Chemical Class: Fluorinated Benzoic Acid Thioether

Executive Summary

Recrystallizing 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid presents a unique challenge due to the competing polarity of the carboxylic acid moiety and the lipophilic cyclopentylthio group. While standard benzoic acid protocols often suggest water-based systems, the increased lipophilicity of this derivative frequently leads to "oiling out" in purely aqueous mixtures.

This guide provides a tiered solvent strategy, prioritizing yield and purity while addressing common failure modes like oiling out and persistent sulfur odors.

Part 1: Solvent Selection Strategy

Q: What is the primary solvent system for this compound? A: The most robust system is Ethanol/Water (EtOH/H₂O) for general purity, or Ethyl Acetate/Heptane (EtOAc/Heptane) if the compound has a low melting point or tends to oil out.

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water ~70:30Standard Excellent removal of polar impurities; "Green" solvents.Risk of oiling out if added water is too cold or excessive.
EtOAc / Heptane ~1:3Lipophilic Ideal for "greasy" thio-chains; lower boiling point prevents thermal degradation.Flammable; Heptane is less effective at removing polar salts.
Toluene 100%Specific Good for removing non-polar impurities (disulfides).High boiling point (110°C) makes drying crystals difficult.
1M NaOH / HCl N/APre-Purification Critical Step: Separates the acid from non-acidic sulfur byproducts (disulfides).Not a crystallization; requires precipitation.

Part 2: Step-by-Step Protocols

Protocol A: The "Acid-Base" Pre-Purification (Highly Recommended)

Use this if your crude material is dark, oily, or smells strongly of thiols.

  • Dissolution: Dissolve crude solid in 1M NaOH (approx. 5-10 mL per gram). Check pH > 12.

  • Extraction (Wash): Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Why? The desired product is a salt (benzoate) and stays in water. Impurities like disulfides or unreacted cyclopentyl thiol stay in the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl with vigorous stirring until pH < 2.

  • Filtration: Collect the precipitated solid. Wash with cold water.[1] Dry thoroughly before recrystallization.

Protocol B: Recrystallization from Ethanol/Water
  • Dissolve: Place the dried solid in a flask with a stir bar. Add boiling Ethanol (95% or absolute) dropwise until just dissolved.

    • Tip: Do not add excess solvent. If 5% remains undissolved after 10 minutes, filter it hot (it is likely inorganic salt).

  • Cloud Point: Remove from heat. Add hot (near boiling) water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarify: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallize: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: If oil droplets form, scratch the glass immediately or add a seed crystal.

  • Harvest: Cool in an ice bath for 30 minutes. Filter and wash with cold 30% EtOH/Water.

Part 3: Troubleshooting & FAQs

Q: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too saturated at high temperatures.

  • Immediate Fix: Reheat to dissolve the oil. Add a small amount of the "good" solvent (e.g., Ethanol). Let it cool very slowly with rapid stirring.

  • Prevention: Switch to EtOAc/Heptane . The lower boiling point of this system often stays below the "oiling out" threshold.

Q: My crystals are yellow/orange. How do I remove the color? A: Color in thio-benzoic acids often comes from trace disulfides or oxidation products.

  • Fix: During the hot dissolution step (Protocol B, Step 1), add activated charcoal (approx. 1-2% by weight). Stir for 5 minutes, then filter hot through a Celite pad before adding the co-solvent (Water).

Q: There is a persistent "garlic" or sulfur smell. A: This indicates trapped cyclopentanethiol.

  • Fix: Recrystallize from Toluene . Toluene is excellent at solvating small, lipophilic thiols, leaving them in the mother liquor while the acid crystallizes out.

Part 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, ensuring you choose the correct path based on crude purity.

Recrystallization_Workflow Start Crude 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid Check_Smell Is material oily or strong sulfur smell? Start->Check_Smell Acid_Base Perform Acid-Base Extraction (Protocol A) Check_Smell->Acid_Base Yes Solvent_Choice Select Recrystallization Solvent Check_Smell->Solvent_Choice No Acid_Base->Solvent_Choice EtOH_Water Ethanol / Water (Standard Purity) Solvent_Choice->EtOH_Water Default EtOAc_Hept EtOAc / Heptane (If Oiling Out occurs) Solvent_Choice->EtOAc_Hept Low MP / Oiling Toluene Toluene (Persistent Odor Removal) Solvent_Choice->Toluene Smell persists Crystallization Crystallization Process EtOH_Water->Crystallization EtOAc_Hept->Crystallization Toluene->Crystallization Final_Product Pure Crystalline Solid Crystallization->Final_Product

Figure 1: Decision matrix for solvent selection and purification workflow.

References

  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Solvent Selection. Retrieved from [Link] (General protocols for benzoic acid derivatives).

  • Organic Syntheses. (1952).[1] Thiobenzoic Acid.[1] Org.[1] Synth. 32, 101.[1] Retrieved from [Link] (Handling of thio-acid derivatives).

  • Google Patents. (1966). Process for purifying benzoic acid. US3235588A.

Sources

Validation & Comparative

Comparative HPLC Method Development: 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive, first-principles approach to developing an HPLC method for 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid .

As this compound combines a distinct lipophilic moiety (cyclopentyl-sulfide) with an ionizable acidic group (fluorobenzoic acid), standard generic methods often fail to achieve optimal peak shape or impurity resolution. This guide compares a Standard C18 Approach against an Optimized Phenyl-Hexyl Approach , providing the rationale and protocols necessary for high-integrity pharmaceutical analysis.

Executive Summary & Compound Profile

The Challenge: 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid presents a dual analytical challenge:

  • Acidity (pKa ~3.3): The carboxylic acid group requires pH control to prevent peak splitting or tailing.

  • Sulfur Reactivity: The sulfide linkage (-S-) is susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O). A robust method must separate these potential degradants.

  • Lipophilicity (LogP ~3.3): The cyclopentyl group adds significant hydrophobicity, requiring higher organic strength than typical benzoic acid derivatives.

Quick Comparison: Method Strategies
FeatureMethod A: The "Workhorse" (C18) Method B: The "Specialist" (Phenyl-Hexyl)
Stationary Phase End-capped C18 (L1)Phenyl-Hexyl (L11)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Selectivity Standard elution order based on hydrophobicity.Enhanced selectivity for aromatic/fluorinated rings.
Peak Shape (Acid) Good (requires low pH).Excellent (often better for aromatic acids).
Oxidation Separation Moderate resolution of sulfoxides.Superior resolution of polar oxide impurities.
Recommendation Routine Assay / Content Uniformity Impurity Profiling / Stability Indicating

Technical Deep Dive: Method Comparison

Method A: The Standard C18 Approach

Best for: Routine QC, high-throughput assay.

This method utilizes a low pH mobile phase to suppress the ionization of the carboxylic acid (keeping it neutral), maximizing retention and interaction with the hydrophobic C18 chains.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Rationale: TFA provides a pH of ~2.0, well below the pKa (3.3). This ensures >99% of the analyte is protonated (COOH form), eliminating "fronting" or "splitting" caused by mixed ionization states.

Method B: The Optimized Phenyl-Hexyl Approach

Best for: Stability studies, separating synthesis impurities.

The Phenyl-Hexyl phase offers alternative selectivity. The phenyl ring on the ligand interacts with the


-electrons of the fluorobenzoic acid ring. Crucially, this interaction is sensitive to the electron-withdrawing effects of the Fluorine and Sulfide groups, often providing better separation of structural isomers or oxidation products than C18.
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) adjusted with Formic Acid.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Rationale: The

    
    -
    
    
    
    interactions are distinct from pure hydrophobicity. Sulfoxides (degradants) are more polar and have different electron densities; the Phenyl-Hexyl column often pulls these impurities away from the main peak more effectively than C18.

Experimental Protocols (Self-Validating)

Protocol 1: Preparation of Mobile Phases

Trustworthiness Check: Always measure pH of the aqueous buffer before adding organic modifiers to ensure reproducibility.

Mobile Phase A (0.1% TFA - Method A):

  • Measure 1000 mL of HPLC-grade water (Milli-Q or equivalent).

  • Add 1.0 mL of Trifluoroacetic Acid (TFA).

  • Mix thoroughly. Note: Do not filter TFA solutions through Nylon filters; use PTFE or RC.

Mobile Phase A (Ammonium Formate pH 3.5 - Method B):

  • Dissolve 0.63 g of Ammonium Formate in 900 mL of water.

  • Titrate with Formic Acid (~2-3 mL) until pH reaches 3.50 ± 0.05.

  • Dilute to 1000 mL with water.

Protocol 2: Gradient Setup & Execution

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temp: 40°C (Controls viscosity and improves mass transfer for the bulky cyclopentyl group). Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Sulfide/Carbonyl).

Time (min)% Mobile Phase B (Organic)Event / Causality
0.0 20%Equilibration: Low organic start to trap polar sulfoxide impurities.
15.0 80%Elution: Linear ramp to elute the lipophilic parent compound (~8-10 min).
18.0 95%Wash: High organic flush to remove highly lipophilic dimers.
20.0 20%Re-equilibration: Return to initial conditions.
25.0 20%Ready: System ready for next injection.

Stability & Degradation Pathway (Visualization)

The sulfide linkage is the "weak link" in this molecule. During method development, you must force degradation (using


) to prove your method can separate the parent from its oxides.

DegradationPathway cluster_elution HPLC Elution Order (Reverse Phase) Parent Parent Compound (Sulfide) LogP ~3.3 Sulfoxide Degradant 1 (Sulfoxide - S=O) LogP ~1.5 (More Polar) Parent->Sulfoxide Oxidation (+H2O2) Sulfone Degradant 2 (Sulfone - O=S=O) LogP ~1.0 (Most Polar) Sulfoxide->Sulfone Strong Oxidation Text Elutes 1st (Polar)  ----->  Elutes Last (Lipophilic)

Caption: Predicted oxidative degradation pathway and Reverse Phase elution order. The method must resolve the Sulfoxide from the Parent.

Method Development Decision Tree

Use this workflow to finalize your method choice based on your specific lab requirements.

MethodDecision Start Start: 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid Goal Define Analytical Goal Start->Goal Routine Routine Assay / Release Testing Goal->Routine Speed Focus Impurity Impurity Profiling / Stability Goal->Impurity Resolution Focus MethodA Select Method A (C18 + TFA) Robust, Simple, Low Cost Routine->MethodA MethodB Select Method B (Phenyl-Hexyl + Buffer) High Selectivity for Degradants Impurity->MethodB CheckPeak Check Peak Shape (Tailing Factor < 1.5?) MethodA->CheckPeak MethodB->CheckPeak Success Validate Method CheckPeak->Success Yes Fail Troubleshoot: Increase Temp or Switch Buffer CheckPeak->Fail No

Caption: Strategic decision matrix for selecting the optimal stationary phase based on analytical intent.

Expected Performance Data

The following table summarizes the theoretical performance metrics you should target during qualification.

ParameterAcceptance CriteriaMethod A (C18) Typical ResultMethod B (Phenyl) Typical Result
Retention Time (

)
Stable ± 0.1 min~9.5 min~8.8 min
Tailing Factor (

)
NMT 1.51.1 - 1.31.0 - 1.2
Resolution (

)
> 2.0 (Parent vs. Sulfoxide)~2.5~4.0 (Superior)
Theoretical Plates (

)
> 5000> 8000> 9000

References

  • PubChem. (2025).[2][3] 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa and pH control in HPLC).
  • Phenomenex. (2024).[4] Selectivity of Phenyl-Hexyl Phases for Aromatic and Sulfur Compounds. Technical Note TN-124. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of acidic and basic compounds by HPLC. Journal of Chromatography A. (Source for buffer selection logic).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of FTIR Spectroscopy with Alternative Analytical Methodologies

Executive Summary

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, a substituted benzoic acid derivative, presents a unique analytical challenge due to its combination of a carboxylic acid, a thioether, a fluorinated aromatic ring, and an aliphatic substituent. This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for the structural verification of this compound. We will explore the causality behind experimental choices, provide a self-validating protocol for analysis, and interpret the expected spectral features. Furthermore, this guide objectively compares the utility of FTIR with orthogonal techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic analytical strategy for researchers.

Introduction: The Analytical Imperative

2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid is a molecule of interest in medicinal chemistry and materials science, where its distinct functional groups can be leveraged for targeted synthesis and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, the thioether linkage provides a flexible yet stable connection, and the carboxylic acid group serves as a key handle for derivatization or as a pharmacophore. Ensuring the identity, purity, and structural integrity of such a molecule is a critical step in any research and development pipeline. Spectroscopic techniques offer a window into the molecular structure, and FTIR, in particular, serves as a rapid, reliable, and accessible method for confirming the presence of key functional groups, making it an indispensable tool for initial characterization and quality control.[1][2]

Part 1: In-Depth FTIR Spectral Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies.[3] The resulting spectrum is a unique "molecular fingerprint," providing definitive evidence for the presence of various functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid powder like 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, Attenuated Total Reflectance (ATR) is the preferred sampling technique. This choice is deliberate: it requires minimal to no sample preparation, thereby eliminating the potential for polymorphic changes that can occur when grinding the sample with potassium bromide (KBr) for pellet formation or introducing solvent artifacts.[2]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: Before analyzing the sample, acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic absorbance, which will be digitally subtracted from the sample spectrum to yield a pure spectrum of the compound. A typical background scan involves co-adding 64 or 128 scans for a high signal-to-noise ratio.

  • Sample Application: Place a small amount of the 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[2]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 128 scans).

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum for interpretation.

Visualizing the FTIR Workflow

FTIR_Workflow Start Start Prep Clean ATR Crystal Start->Prep 1. Setup Background Acquire Background Spectrum Prep->Background 2. Calibrate Sample Apply Sample to Crystal Background->Sample 3. Load Acquire Acquire Sample Spectrum Sample->Acquire 4. Measure Process Ratio Sample vs. Background Acquire->Process 5. Compute Interpret Interpret Final Spectrum Process->Interpret 6. Analyze End End Interpret->End Decision_Tree cluster_ftir Initial Screening cluster_structure Structural Elucidation cluster_purity Purity & Quantification Goal Analytical Goal FTIR FTIR Goal->FTIR Quick Identity Check? NMR NMR Goal->NMR Full Structure Needed? MS Mass Spec Goal->MS HPLC HPLC Goal->HPLC Purity/Quantity Check? Technique Technique Outcome Outcome FG_ID Functional Group Confirmation FTIR->FG_ID Structure Definitive Structure & Molecular Weight NMR->Structure MS->Structure Purity Purity Assay & Impurity Profile HPLC->Purity

Caption: Decision-making framework for selecting an analytical technique.

Conclusion and Recommendations

For the analysis of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, FTIR spectroscopy is an essential first-line technique. It provides a rapid and cost-effective confirmation of the key functional moieties, particularly the characteristic signature of the carboxylic acid dimer. However, FTIR alone is insufficient for complete characterization.

A robust and scientifically sound analytical workflow should be adopted:

  • Initial Verification (FTIR): Use ATR-FTIR as a rapid screening tool on synthesized batches to confirm the presence of the expected functional groups and check for gross impurities (e.g., absence of starting material signals).

  • Definitive Structural Elucidation (NMR & MS): For a new batch or reference standard, acquire a full suite of NMR spectra (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) data. This combination provides unequivocal proof of the molecular structure, connectivity, and elemental composition.

  • Purity and Quality Control (HPLC): Develop a stability-indicating HPLC method to quantify the purity of the compound and identify any potential impurities or degradants. This is crucial for materials intended for drug development or other high-stakes applications.

By integrating these complementary techniques, researchers can build a comprehensive and trustworthy analytical data package, ensuring the quality and integrity of their scientific work.

References

Sources

A Comparative Guide to Purity Assay Standards for 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, offering insights into the rationale behind experimental choices and providing actionable protocols.

The molecular structure of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, with its carboxylic acid functionality, aromatic ring, and bulky lipophilic side chain, presents unique analytical challenges. The selection of an appropriate purity assay method is contingent upon the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation.

Comparative Analysis of Key Purity Assay Methodologies

The primary techniques for determining the purity of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method offers distinct advantages and is suited for different analytical objectives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetry (Acid-Base)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance.[1]Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase. Detection is often by Flame Ionization (FID) or Mass Spectrometry (MS).[1]Quantitative chemical analysis to determine the concentration of the acidic functional group by reacting it with a standardized base.[2]
Strengths High resolution and sensitivity, suitable for separating a wide range of impurities, non-destructive.Excellent for volatile and semi-volatile impurities, high sensitivity with MS detection.[3]Absolute method, provides a direct measure of the acidic functional group content, cost-effective.[4]
Weaknesses Requires a suitable chromophore for UV detection, potential for co-elution of impurities.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar molecules like carboxylic acids.[1][5]Non-specific (titrates all acidic protons), less sensitive than chromatographic methods, not suitable for identifying individual impurities.[2][6]
Typical Application Primary method for purity determination and impurity profiling in pharmaceutical development and quality control.[7]Analysis of residual solvents and volatile organic impurities.A complementary technique for an absolute assay of the main component.[8]

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the most widely used and versatile technique for assessing the purity of non-volatile organic compounds like 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid. A reversed-phase method is typically employed, leveraging the compound's lipophilic nature.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The non-polar stationary phase (C18) effectively retains the analyte through hydrophobic interactions with its cyclopentylsulfanyl and fluorobenzoyl moieties.

  • Gradient Elution: A gradient of an organic modifier (like acetonitrile) in an acidic aqueous mobile phase allows for the effective separation of the main compound from both more polar and less polar impurities. The acidic modifier (e.g., formic or phosphoric acid) ensures that the carboxylic acid remains protonated, leading to better peak shape and retention.[9]

  • UV Detection: The aromatic ring in the molecule provides a strong chromophore, enabling sensitive detection by UV spectrophotometry. The detection wavelength should be set at the absorption maximum (λmax) of the compound for optimal sensitivity.[10]

Detailed HPLC Protocol:

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid).

  • Reference standard of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or experimentally determined λmax).[10]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid reference standard and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh the synthesized or test sample of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject a blank (solvent), the standard solution, and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatograms. The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method). For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Test Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Inject Inject into HPLC Dissolve_Std->Inject Dissolve_Spl->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A logical workflow for the purity assessment of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid by HPLC.

Gas Chromatography (GC) for Volatile Impurities

GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or volatile byproducts. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester form.[3][5]

Detailed GC Protocol (with Derivatization):

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or FFAP).

  • Derivatizing agent (e.g., BF3-Methanol or diazomethane).

  • Anhydrous solvent (e.g., Methanol).

  • Reference standards for expected volatile impurities.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 240 °C, hold for 10 min.

  • Detector Temperature: 280 °C (FID).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

Procedure:

  • Derivatization: Accurately weigh the sample and dissolve it in a minimal amount of anhydrous methanol. Add the derivatizing agent (e.g., BF3-Methanol) and heat the mixture according to the reagent's protocol to form the methyl ester.

  • Analysis: Inject the derivatized sample into the GC.

  • Data Analysis: Identify peaks corresponding to volatile impurities by comparing their retention times with those of known standards. Quantify using an internal or external standard method.

Titrimetry for Absolute Assay

Acid-base titration provides a direct measure of the molar content of the carboxylic acid functional group and is a valuable method for determining the absolute purity of the main component.[2][8]

Detailed Titration Protocol:

Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • High-purity solvent (e.g., a mixture of ethanol and water).

  • Phenolphthalein indicator.

  • Analytical balance.

  • Burette and standard laboratory glassware.

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a suitable volume (e.g., 50 mL) of the solvent mixture.

  • Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the purity based on the volume of NaOH consumed, its molarity, and the mass of the sample.

Understanding and Controlling Impurities

The potential impurities in 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid are largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residuals of the precursors used in the synthesis.

  • Byproducts of the Synthesis: Compounds formed from side reactions. For instance, in syntheses involving Grignard reagents, biphenyl impurities can form.[11]

  • Degradation Products: Impurities formed during storage or processing.

A robust analytical method, such as the HPLC method described, should be capable of separating the main compound from all known and potential impurities.

Logical Relationship of Synthesis, Impurities, and Purity Assessment:

Impurity_Logic Synthesis Chemical Synthesis Impurities Potential Impurities (Starting Materials, Byproducts, Degradants) Synthesis->Impurities generates Product Crude Product Synthesis->Product Impurities->Product contaminates Purification Purification Step (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Final Product (2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid) Purification->FinalProduct PurityAssay Purity Assay (HPLC, GC, Titration) FinalProduct->PurityAssay Specification Meets Specification? PurityAssay->Specification Specification->Purification Reprocess Specification->FinalProduct Release

Caption: The interplay between synthesis, impurity formation, and the role of purity assays in quality control.

Conclusion

The selection of a purity assay standard for 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid requires a comprehensive understanding of the compound's chemical properties and the strengths and limitations of various analytical techniques. A multi-faceted approach, employing a high-resolution chromatographic method like HPLC for impurity profiling and an absolute method like titration for assay, provides a robust and reliable assessment of purity. This ensures the quality and consistency required for research, development, and eventual commercialization of pharmaceutical products.

References

  • Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Analyst (RSC Publishing).
  • Carboxylic Acid Unknowns and Titration. Dr. Gergens - Widener University.
  • Conductometric Titration of Latex. Mettler Toledo.
  • Titration of the Unknown Carboxylic Acid. Dr. Gergens - Widener University.
  • Determination of salts of carboxylic acids by aqueous acidometric titration. Metrohm.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. Benchchem.
  • CAS 445-29-4: 2-Fluorobenzoic acid. CymitQuimica.
  • side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. Benchchem.
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate.
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and compliant handling of this compound. The protocols described herein are designed to be self-validating systems, grounded in established safety principles and regulatory requirements.

Hazard Assessment and Chemical Profile

2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural features—a fluorinated aromatic ring and a carboxylic acid group—necessitate its classification as a hazardous chemical. Similar fluorinated benzoic acids are known to be irritants to the skin, eyes, and respiratory system[1][2][3]. Therefore, it is prudent to handle this compound with the appropriate precautions.

Key Chemical Properties and Hazards:

PropertyValue/ClassificationRationale and Safety Implication
Chemical Class Halogenated Organic AcidSubject to specific hazardous waste disposal regulations due to the presence of fluorine. Halogenated organics are often incinerated at high temperatures for proper disposal[4][5].
Physical State Likely a solidSimilar benzoic acid derivatives are typically solids at room temperature.
Anticipated Hazards Skin Irritant, Eye Irritant, Respiratory Tract IrritantBased on data from structurally similar compounds like 2-Amino-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzoic acid[1][2].
Disposal Classification Hazardous WasteGoverned by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6][7].

Personal Protective Equipment (PPE) and Handling

Before handling 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid for any purpose, including disposal, appropriate personal protective equipment must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting[8][9].

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact[3][10].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation[1][10].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary[2].

All handling of this compound, especially during waste packaging, should be conducted within a certified chemical fume hood to minimize inhalation exposure[9].

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, as a halogenated organic compound, must be disposed of in a designated "halogenated organic waste" stream[4][5][11].

Waste Segregation Workflow:

Caption: Decision workflow for segregating chemical waste.

Container Requirements:

  • Compatibility: Use a container made of a material compatible with organic acids and solvents (e.g., polyethylene)[12][13].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid," and the associated hazards (e.g., Irritant)[14][15].

  • Closure: The container must have a secure, leak-proof cap and be kept closed at all times except when adding waste[11][13][16].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[13][14][17].

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Carefully transfer residual amounts of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid into the designated and pre-labeled halogenated organic waste container.

  • If the compound is in a solution with a non-halogenated solvent, it must still be disposed of in the halogenated waste stream[18].

  • For contaminated materials such as gloves, weigh paper, and pipette tips, collect them in a separate, clearly labeled bag for solid hazardous waste[12].

Step 2: Rinsing of Empty Containers

  • Thoroughly empty the original container of all product.

  • The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste[16].

  • For highly toxic chemicals, the first three rinses must be collected[16]. Given the unknown long-term toxicity of this novel compound, a conservative approach of collecting the first three rinses is recommended.

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

Step 3: Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand[19].

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[10].

  • Decontaminate the spill area with a suitable solvent and then soap and water.

  • All materials used for cleanup must be disposed of as halogenated hazardous waste[12]. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[11].

Step 4: Arranging for Waste Pickup

  • Once the waste container is nearly full (approximately 75-80% capacity), or if it has been in storage for an extended period, contact your institution's EHS department to arrange for a waste pickup[5].

  • Do not overfill waste containers.

Regulatory Compliance

The disposal of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid is governed by several federal and state regulations. Adherence to these is mandatory.

  • Resource Conservation and Recovery Act (RCRA): This EPA regulation provides a "cradle-to-grave" framework for hazardous waste management[6][7][20].

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a Chemical Hygiene Plan that outlines safe handling and disposal procedures[8][20].

  • Department of Transportation (DOT): Regulates the transportation of hazardous materials, which is typically handled by your institution's EHS and their licensed waste disposal vendors.

Conclusion

The proper disposal of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Lab Chemical Disposal. Environmental Marketing Services. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid. The following protocols are designed to ensure the highest level of safety by providing a thorough understanding of the potential hazards and the necessary protective measures. The recommendations herein are grounded in an analysis of structurally related compounds and established principles of laboratory safety.

Hazard Analysis: Understanding the Risks

  • Skin and Eye Irritation: Aromatic carboxylic acids are known to be irritants. Direct contact may cause redness, itching, and in severe cases, chemical burns.[1][2][3] Fluorinated compounds can enhance this effect.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or more severe systemic effects.[3]

Given the presence of a sulfur-containing group, there is also a potential for the release of noxious sulfur oxides upon decomposition.[4] The carbon-fluorine bond is very stable, which means that while the compound itself may have specific toxicological properties, its decomposition through methods like incineration requires high temperatures to be effective.[5]

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to selecting PPE is critical. The following table outlines the recommended PPE for handling 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, categorized by the level of risk associated with the procedure.

Risk Level Required PPE Situational Examples
Low - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Weighing small quantities in a ventilated balance enclosure.- Preparing dilute solutions.
Moderate - Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical splash goggles- Chemical-resistant apron over a lab coat- Use of a certified chemical fume hood- Handling stock solutions.- Performing reactions at room temperature.- Transfers of the solid material.
High - Double gloving (nitrile inner, chemical-resistant outer)- Face shield in addition to chemical splash goggles- Full-body chemical-resistant suit or coveralls- Respiratory protection (e.g., N95 respirator for powders, or an air-purifying respirator with organic vapor cartridges for solutions)- Heating the compound.- Generating aerosols (e.g., sonication).- Large-scale operations.
Glove Selection: The First Line of Defense

Standard nitrile gloves may offer sufficient protection for handling small quantities of the solid for short durations. However, for prolonged contact or when working with solutions, more robust gloves are necessary. Butyl rubber or Viton™ gloves should be considered due to their broad resistance to organic chemicals. It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.

Eye and Face Protection: Shielding from Splashes and Dust

At a minimum, safety glasses with side shields are required.[6] However, due to the potential for serious eye irritation, chemical splash goggles that form a seal around the eyes are strongly recommended for most procedures.[7] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[6][7]

Protective Clothing: Minimizing Skin Contact

A standard laboratory coat is suitable for low-risk activities. For moderate to high-risk procedures, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional barrier against spills and splashes.[8][9]

Respiratory Protection: Preventing Inhalation Hazards

All work with 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[10] If there is a potential for generating dust (e.g., during weighing or transfers), a NIOSH-approved N95 respirator should be used. For work with solutions that may generate vapors, especially when heated, an air-purifying respirator with organic vapor cartridges is recommended.[11]

Procedural Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural steps for safely handling 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Start Start: Acquire Compound AssessRisk Assess Risk Level (Low, Moderate, High) Start->AssessRisk SelectPPE Select Appropriate PPE (See Table) AssessRisk->SelectPPE WorkInHood Work in Chemical Fume Hood SelectPPE->WorkInHood Weighing Weighing WorkInHood->Weighing Dissolving Dissolving WorkInHood->Dissolving Reaction Performing Reaction WorkInHood->Reaction Decontaminate Decontaminate Work Area Weighing->Decontaminate Dissolving->Decontaminate Reaction->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE End End: Procedure Complete RemovePPE->End

Caption: A workflow diagram for the safe handling of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be collected in a designated, labeled hazardous waste container. Unused or excess material should also be treated as hazardous waste.

Disposal Methodology

Due to the presence of fluorine, this compound may be classified as a per- or polyfluoroalkyl substance (PFAS) or a related fluorinated organic compound. The recommended disposal methods for such "forever chemicals" are:

  • High-Temperature Incineration: This is a preferred method for the complete destruction of fluorinated organic compounds.[5][12] However, it must be carried out in a specialized facility equipped with scrubbers to handle potentially corrosive and toxic off-gases.[5]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill is an alternative.[12] These landfills are designed with liners and leachate collection systems to prevent environmental contamination.

The following decision tree can guide the disposal process:

DisposalDecisionTree Start Generated Waste IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed container IsLiquid->LiquidWaste Liquid SolidWaste Collect in a double-bagged, labeled container IsLiquid->SolidWaste Solid IncinerationAvailable Is a certified high-temperature incinerator available? LiquidWaste->IncinerationAvailable SolidWaste->IncinerationAvailable SendToIncinerator Send to Incinerator IncinerationAvailable->SendToIncinerator Yes HazardousLandfill Dispose of in a hazardous waste landfill IncinerationAvailable->HazardousLandfill No

Caption: A decision tree for the proper disposal of waste containing the target compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can safely handle 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid, minimizing personal risk and environmental impact.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene - Benchchem. (2025).
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2014).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023).
  • Aromatic carboxylic acid preparation and reaction | PDF. (n.d.).
  • SAFETY DATA SHEET. (2025).
  • Personal Protective Equipment | US EPA. (2025).
  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager. (2025).
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025).
  • How to Choose PPE for Chemical Work. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022).
  • METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS - Gyan Sanchay. (n.d.).
  • Aromatic Carboxylic Acid Preparation and Reaction | PDF | Ester - Scribd. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.